3-氯丙醛

描述

3-Chloropropanal is a chlorinated organic compound that is of interest in various chemical syntheses and research studies. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been extensively studied. These compounds include chlorinated porphyrins, phosphoranes, silsesquioxanes, chloropropanols, and chloropropyl-containing piperazinium salts, which exhibit a range of chemical behaviors and applications in material science, genotoxicity studies, and potential pharmaceutical development .

Synthesis Analysis

The synthesis of compounds related to 3-chloropropanal involves various chemical reactions. For instance, a 3-phosphonated N-confused phlorin was synthesized from an N-confused porphyrin and phosphite in the presence of acetic acid . Another synthesis method involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Octakis(3-chloropropyl)octasilsesquioxane was synthesized through hydrolytic condensation of 3-chloropropyltrimethoxysilane . These methods demonstrate the reactivity of chloropropanal derivatives in forming complex structures with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds containing the 3-chloropropyl moiety has been characterized using different techniques. For example, the stereochemistry of a 3-phosphonated N-confused phlorin was determined by circular dichroism and X-ray crystallography . The structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was elucidated using spectral data and X-ray crystallography, and its electronic properties were calculated using density functional theory (DFT) . The conformational structure of 3-chloropropanoyl chloride was investigated using electron diffraction and ab initio calculations .

Chemical Reactions Analysis

The reactivity of 3-chloropropanal derivatives in chemical reactions is diverse. The trichloropropyl-1-triphenylphosphorane reacts with aldehydes to yield trichloromethylated olefins . The 3-chloropropyl group in octasilsesquioxane can potentially be used for further functionalization . The reactivity of these compounds is influenced by the presence of the chloropropyl group, which can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloropropanal derivatives are influenced by their molecular structure. For instance, the presence of the 3-chloropropyl group can affect the boiling point, solubility, and reactivity of the compound. The genotoxic potential of 3-monochloropropane-1,2-diol, a related compound, was evaluated using the comet assay, indicating the biological relevance of chloropropanols . The gas chromatographic properties of 3-chloropropanediol were improved by derivatization with phenylboronic acid . These studies highlight the importance of understanding the properties of chloropropanal derivatives for their safe and effective use in various applications.

科学研究应用

光反应性研究

3-氯丙醛已在低温基质中进行了研究,揭示了其有趣的光反应性。在Gupta等人(1984年)进行的研究中发现,固态氩基质中的3-氯丙醛表现出非常快速的红外诱导过程。这一见解对于理解类似化合物的光反应性是宝贵的(Gupta et al., 1984)。

化学分析和检测

已经开发了先进的方法来检测和分析类似3-氯丙醛的氯丙醇,如3-氯丙烷-1,2-二醇(3-CPD),它与3-氯丙醛密切相关。Meierhans等人(1998年)提出了一种敏感的方法,用于确定食品中的3-CPD,这种方法可以用于3-氯丙醛(Meierhans et al., 1998)。

毒理学和安全性研究

已广泛研究了氯丙醇的安全性和毒理学方面,包括类似于3-氯丙醛的化合物。例如,Abraham等人(2013年)研究了3-MCPD的生物利用度,提供了关于其代谢和毒理行为的见解,这对于理解3-氯丙醛是相关的(Abraham et al., 2013)。

在食品化学中的应用

研究还探讨了食品中氯丙醇的存在和形成。Jędrkiewicz等人(2016年)概述了各种食品中的3-MCPD,包括其形成途径和毒理方面。这项研究对于理解食品工业中类似3-氯丙醛的化合物的潜在应用和风险是相关的(Jędrkiewicz等人,2016年)。

构象行为研究

通过从头算计算,Badawi和Förner(2001年)展示了3-氯丙醛的构象行为和结构稳定性。这种研究有助于理解这类化合物的分子结构和稳定性(Badawi & Förner, 2001)。

安全和危害

未来方向

属性

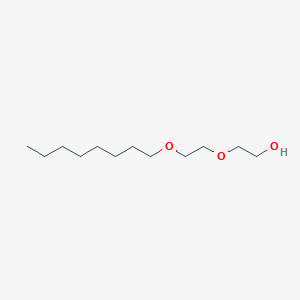

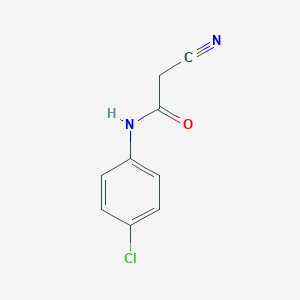

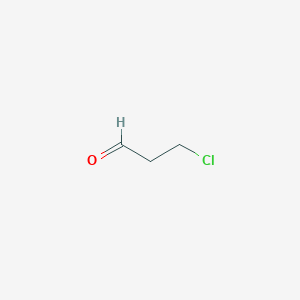

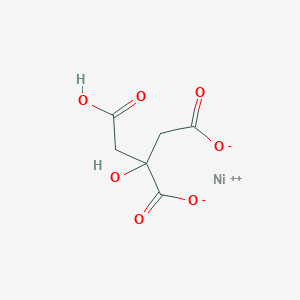

IUPAC Name |

3-chloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDNRFMIOVQZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173060 | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropanal | |

CAS RN |

19434-65-2 | |

| Record name | Propanal, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)